2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a structurally complex molecule featuring a dihydropyridinone core substituted with a 4-bromobenzenesulfonyl group at position 3 and methyl groups at positions 4 and 4. The acetamide side chain is linked to a 3-(trifluoromethyl)phenyl group, introducing both lipophilic (trifluoromethyl) and electron-withdrawing (bromobenzenesulfonyl) moieties.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrF3N2O4S/c1-13-10-14(2)28(12-19(29)27-17-5-3-4-15(11-17)22(24,25)26)21(30)20(13)33(31,32)18-8-6-16(23)7-9-18/h3-11H,12H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFLQSUIDIMXOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactionsThe trifluoromethyl group is often introduced using trifluoromethylation reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. The bromophenyl and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The sulfonyl group may enhance its solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (Compound I)
- Structural Features : Contains a 4-bromophenyl group linked to an acetamide chain and a 3,4-difluorophenyl substituent.
- Crystallography : The dihedral angle between aromatic rings is 66.4°, with N–H⋯O and C–H⋯F hydrogen bonds stabilizing the crystal lattice .
The bromobenzenesulfonyl group in the target compound may confer stronger electron-withdrawing effects compared to the simple bromophenyl group in Compound I, possibly influencing reactivity or binding affinity.
Sulfonamide-Containing Heterocycles
S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (B12)
- Structural Features: Integrates a tetrahydropyrimidinone ring and a sulfonamide group.
- Synthesis : Prepared via carbodiimide-mediated coupling, similar to methods used for acetamide derivatives .
- Activity : Exhibits antimicrobial properties, likely due to sulfonamide and heterocyclic motifs .
Comparison: The target compound’s dihydropyridinone ring is structurally analogous to B12’s tetrahydropyrimidinone core but lacks the sulfamoyl group. Instead, the bromobenzenesulfonyl group may serve a similar role in enhancing solubility or target interaction via sulfonyl-based hydrogen bonding .
Halogen-Substituted Aromatic Systems
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Structural Features : Combines a naphthyl group with halogenated aromatic substituents.
- Crystallography : Exhibits C–H⋯O and π-π stacking interactions, contributing to stability .
Comparison: The target compound’s 4-bromobenzenesulfonyl group introduces a bulkier substituent compared to naphthyl or simple halogenated aryl groups.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthesis : The target compound likely employs carbodiimide-mediated coupling, akin to methods used for Compound I and B12 .
- Crystallography : Hydrogen bonding patterns similar to Compound I (N–H⋯O) and B12 (S=O⋯H) are expected, but the bromobenzenesulfonyl group may introduce additional S=O⋯H interactions, enhancing lattice stability .
- Bioactivity : While B12 and related acetamides show antimicrobial activity, the target’s trifluoromethyl and bromobenzenesulfonyl groups may broaden its spectrum or potency, warranting further in vitro studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
